molecular formula C6H9NO2 B613149 (R)-alpha-Propargylalanine CAS No. 403519-98-2

(R)-alpha-Propargylalanine

Cat. No.: B613149
CAS No.: 403519-98-2
M. Wt: 127.14 g/mol
InChI Key: FSBNDYYRTZBHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-alpha-Propargylalanine (R-α-PAL) is a synthetic amino acid that has been used in scientific research applications since the early 2000s. It is an unnatural amino acid that is not found in nature, but can be synthesized in the laboratory. R-α-PAL has a number of unique properties that make it an attractive option for researchers, including its ability to mimic certain physiological processes and its stability in a variety of environments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Blanchet et al. (2000) discussed a method for synthesizing enantiomerically pure alpha-substituted propargylic amines, utilizing (R)-alpha-Propargylalanine as a precursor. This process involves the reaction of organoaluminum reagents with oxazolidines prepared from (R)-phenylglycinol, achieving high yield and diastereoselectivity. The methodology enables the production of primary alpha-substituted propargylamines with significant purity, highlighting its utility in creating compounds with precise stereochemical configurations for research and pharmaceutical applications Blanchet, J., Bonin, M., Micouin, L., & Husson, H. (2000).

  • Nian et al. (2016) developed a chemical approach for the preparation of d-α-Amino Acids through (S)-to-(R)-interconversion of unprotected tailor-made α-Amino Acids, including this compound. This method stands out for its structural generality, allowing the synthesis of unnatural (R)-α-amino acids, which are in demand in biomedical research and the pharmaceutical industry. The process features simplicity, high stereochemical outcome, and the ability to handle substrates with reactive functional groups, positioning it as an advance in synthetic chemistry Nian, Y., Wang, J., Zhou, S., Dai, W., Wang, S., Moriwaki, H., Kawashima, A., Soloshonok, V., & Liu, H. (2016).

Applications in Biochemical and Pharmaceutical Research

  • Shintani et al. (2005) explored the rhodium-catalyzed isomerization of alpha-arylpropargyl alcohols, including derivatives of this compound, to indanones. This method offers an efficient way to construct indanones, which are valuable in the development of pharmaceuticals and materials. The study demonstrates the reaction's high efficiency and provides insight into an unexpected reaction cascade, highlighting the potential of this compound derivatives in synthetic organic chemistry Shintani, R., Okamoto, K., & Hayashi, T. (2005).

Properties

IUPAC Name

2-amino-2-methylpent-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBNDYYRTZBHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665918
Record name 2-Amino-2-methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403519-98-2
Record name 2-Amino-2-methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.